amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466553.png)
Methyl 2-(4-{[(3-chlorophenyl)carbamoyl](methyl)amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(4-{(3-clorofenil)carbamoylamino}fenil)-3,3,3-trifluoro-2-hidroxipropanoato de metilo es un complejo compuesto orgánico que ha suscitado interés en varios campos científicos debido a su estructura química única y sus potenciales aplicaciones. Este compuesto presenta un grupo trifluorometilo, una porción hidroxipropanoato y un grupo clorofenilo, lo que lo convierte en una molécula versátil para la investigación y los propósitos industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-(4-{(3-clorofenil)carbamoylamino}fenil)-3,3,3-trifluoro-2-hidroxipropanoato de metilo generalmente implica varios pasos, incluida la formación de compuestos intermedios. Un método común implica la reacción del isocianato de 3-clorofenilo con N-metil-4-aminofenol para formar el intermedio 4-{(3-clorofenil)carbamoylamino}fenol. Este intermedio se hace reaccionar luego con 3,3,3-trifluoro-2-hidroxipropanoato de metilo en condiciones específicas para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores, temperaturas controladas y disolventes específicos para facilitar las reacciones. El proceso también puede implicar pasos de purificación como la recristalización o la cromatografía para aislar el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(4-{(3-clorofenil)carbamoylamino}fenil)-3,3,3-trifluoro-2-hidroxipropanoato de metilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas.
Sustitución: El grupo trifluorometilo y la parte clorofenilo pueden participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como el metóxido de sodio. Las condiciones de reacción a menudo implican temperaturas, disolventes y catalizadores específicos para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 2-(4-{(3-clorofenil)carbamoylamino}fenil)-3,3,3-trifluoro-2-hidroxipropanoato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente farmacéutico, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 2-(4-{(3-clorofenil)carbamoylamino}fenil)-3,3,3-trifluoro-2-hidroxipropanoato de metilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Se requieren estudios detallados para dilucidar los mecanismos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(4-{(3-fluorofenil)carbamoylamino}fenil)-3,3,3-trifluoro-2-hidroxipropanoato de metilo
- 2-(4-{(3-bromofenil)carbamoylamino}fenil)-3,3,3-trifluoro-2-hidroxipropanoato de metilo
- 2-(4-{(3-yodofenil)carbamoylamino}fenil)-3,3,3-trifluoro-2-hidroxipropanoato de metilo
Unicidad
El 2-(4-{(3-clorofenil)carbamoylamino}fenil)-3,3,3-trifluoro-2-hidroxipropanoato de metilo es único debido a la presencia del grupo clorofenilo, que imparte propiedades químicas y biológicas distintas. Esto lo convierte en un compuesto valioso para aplicaciones específicas donde se desean estas propiedades.
Propiedades
Fórmula molecular |
C18H16ClF3N2O4 |
|---|---|
Peso molecular |
416.8 g/mol |
Nombre IUPAC |
methyl 2-[4-[(3-chlorophenyl)carbamoyl-methylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C18H16ClF3N2O4/c1-24(16(26)23-13-5-3-4-12(19)10-13)14-8-6-11(7-9-14)17(27,15(25)28-2)18(20,21)22/h3-10,27H,1-2H3,(H,23,26) |
Clave InChI |
FGJOTGPVOUWFCR-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)C(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B12466471.png)
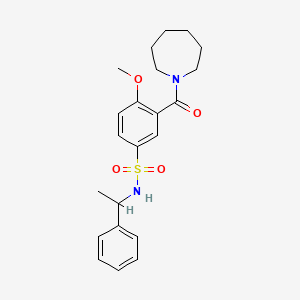
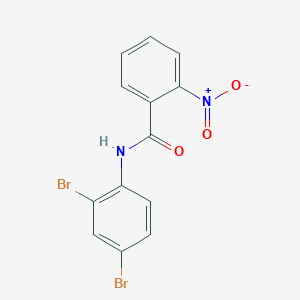
![N-[4-(4-bromophenoxy)phenyl]-3,4-dichlorobenzenesulfonamide](/img/structure/B12466485.png)
![2-(4-{4-[(3-chloro-4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B12466492.png)
![1-Dibenzo[b,d]furan-3-yl-3-phenylthiourea](/img/structure/B12466497.png)
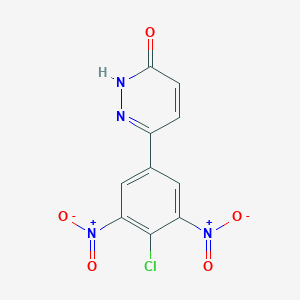
![Butyl 3-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12466512.png)
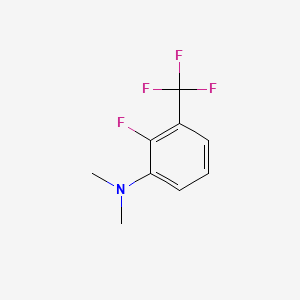
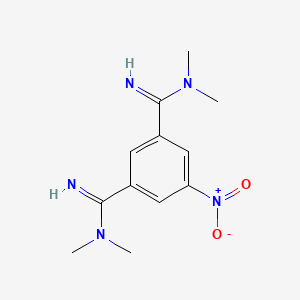
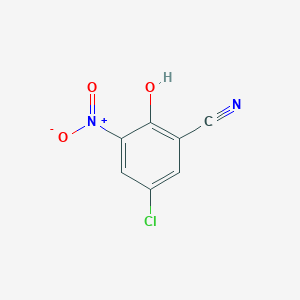

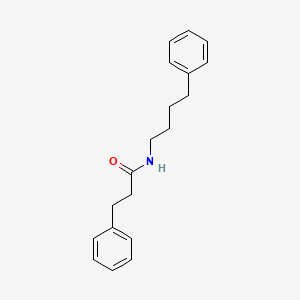
![2-oxo-2-phenylethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12466568.png)
